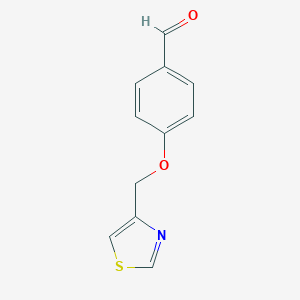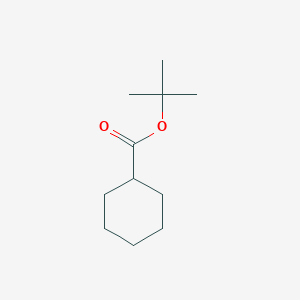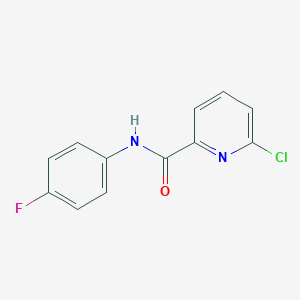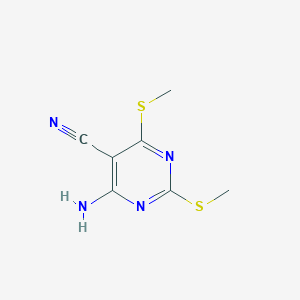
4-Phenyl-1,3-dithiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1,3-dithiol-2-one (PDTC) is a sulfur-containing organic compound that has gained significant attention in scientific research. PDTC was first synthesized in the 1950s as a byproduct of the reaction between phenylhydrazine and carbon disulfide. Since then, PDTC has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Wirkmechanismus
4-Phenyl-1,3-dithiol-2-one exerts its biological effects through the chelation of metal ions, particularly zinc and copper ions. 4-Phenyl-1,3-dithiol-2-one forms stable complexes with these metal ions, leading to the inhibition of metalloproteases and the modulation of various physiological processes. 4-Phenyl-1,3-dithiol-2-one has also been shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of various antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
4-Phenyl-1,3-dithiol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, the modulation of inflammatory and oxidative stress-related pathways, and the activation of Nrf2. 4-Phenyl-1,3-dithiol-2-one has also been shown to have anticancer properties, as it can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-Phenyl-1,3-dithiol-2-one has several advantages as a research tool, including its ability to chelate metal ions, its anti-inflammatory and antioxidant properties, and its anticancer properties. However, 4-Phenyl-1,3-dithiol-2-one also has some limitations, including its potential toxicity and its ability to interact with other compounds in the experimental system.
Zukünftige Richtungen
4-Phenyl-1,3-dithiol-2-one has a promising future in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. Some of the future directions for 4-Phenyl-1,3-dithiol-2-one research include:
1. Investigating the molecular mechanisms underlying the anticancer properties of 4-Phenyl-1,3-dithiol-2-one
2. Developing 4-Phenyl-1,3-dithiol-2-one-based therapies for inflammatory and oxidative stress-related diseases
3. Exploring the potential of 4-Phenyl-1,3-dithiol-2-one as a metal chelator in the treatment of metal-related diseases, such as Wilson's disease and Alzheimer's disease
4. Investigating the potential of 4-Phenyl-1,3-dithiol-2-one as a modulator of Nrf2 signaling in the treatment of various diseases.
In conclusion, 4-Phenyl-1,3-dithiol-2-one is a promising compound in scientific research, with various biochemical and physiological effects and potential applications in the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of 4-Phenyl-1,3-dithiol-2-one and to develop 4-Phenyl-1,3-dithiol-2-one-based therapies for various diseases.
Synthesemethoden
4-Phenyl-1,3-dithiol-2-one can be synthesized through several methods, including the reaction between phenylhydrazine and carbon disulfide, the reaction between 1,3-dithiol-2-one and phenylmagnesium bromide, and the reaction between phenyl isothiocyanate and sodium sulfide. The most commonly used method is the reaction between phenylhydrazine and carbon disulfide, which yields 4-Phenyl-1,3-dithiol-2-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1,3-dithiol-2-one has been extensively used in scientific research due to its ability to chelate metal ions, particularly zinc and copper ions. 4-Phenyl-1,3-dithiol-2-one has been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in various physiological processes, including cell proliferation, differentiation, and migration. 4-Phenyl-1,3-dithiol-2-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising compound in the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
939-11-7 |
|---|---|
Molekularformel |
C9H6OS2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
4-phenyl-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H6OS2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
SROUGKLAXYFLFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=O)S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=O)S2 |
Andere CAS-Nummern |
939-11-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)









